Architectural Profiling and Synthetic Utility of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate in Medicinal Chemistry
Architectural Profiling and Synthetic Utility of tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. tert-Butyl 4-(methoxyamino)piperidine-1-carboxylate (CAS: 319427-79-7) represents a highly privileged, orthogonally protected building block. By combining a metabolically stable piperidine ring with a chemically versatile methoxyamino group, this scaffold serves as a critical intermediate in the synthesis of complex therapeutics, including DDR1 kinase inhibitors and Muscarinic M1/M4 receptor agonists 1.
As an Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to successfully handle and integrate this compound into drug discovery workflows.
Physicochemical & Structural Profiling
The structural architecture of this compound features a central piperidine ring where the N1 nitrogen is shielded by a tert-butyloxycarbonyl (Boc) protecting group, and the C4 position is functionalized with an O-methylhydroxylamine (methoxyamino) moiety. This orthogonal design allows chemists to selectively react the methoxyamino nitrogen while the piperidine nitrogen remains inert, until global deprotection is triggered by acidic conditions (e.g., TFA or HCl).
Table 1: Core Identifiers & Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | tert-butyl 4-(methoxyamino)piperidine-1-carboxylate | Standard IUPAC nomenclature. |
| CAS Number | 319427-79-7 | Unique registry identifier 2. |
| Molecular Formula | C11H22N2O3 | Defines the atomic composition. |
| Molecular Weight | 230.30 g/mol | Optimal low-MW intermediate for fragment-based design. |
| Exact Mass | 230.16249 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Predicted XLogP | 1.3 | Indicates moderate lipophilicity, ideal for aqueous workups. |
| SMILES String | CC(C)(C)OC(=O)N1CCC(CC1)NOC | Machine-readable structural format 3. |
Table 2: Mass Spectrometry (ESI+) Adduct Profile
For analytical validation, understanding the ionization behavior of the compound is critical. The following predicted Collision Cross Section (CCS) and mass-to-charge (m/z) ratios are standard benchmarks for LC-MS monitoring 3.
| Adduct Type | m/z Ratio | Predicted CCS (Ų) |
| [M+H]+ | 231.17 | 154.9 |
| [M+Na]+ | 253.15 | 159.0 |
| [M+NH4]+ | 248.20 | 171.4 |
Mechanistic Rationale in Drug Design
Why do medicinal chemists specifically choose a methoxyamino derivative over a standard primary or secondary amine? The causality lies in three distinct physicochemical phenomena:
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The Alpha-Effect: The adjacent oxygen atom donates electron density from its lone pairs into the nitrogen's non-bonding orbital. This significantly increases the nucleophilicity of the nitrogen, allowing it to efficiently participate in challenging electrophilic couplings (e.g., forming ureas or sterically hindered amides) despite the steric bulk of the piperidine ring.
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Conformational Locking: The N–O bond possesses a higher rotational energy barrier compared to a standard N–C bond. This restricts the conformational flexibility of the side chain, locking the molecule into a specific 3D vector. This reduces the entropic penalty upon binding to target receptors, a strategy frequently employed in the design of DDR1 inhibitors 4.
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pKa Modulation & ADME Optimization: The strongly electronegative oxygen atom inductively pulls electron density away from the nitrogen, significantly lowering its pKa. While a standard piperidine amine has a pKa of ~10–11, the methoxyamine nitrogen is far less basic. This prevents the final drug candidate from being overly basic, thereby improving blood-brain barrier (BBB) penetration and mitigating hERG channel toxicity liabilities.
Synthetic Methodology: Self-Validating Reductive Amination Protocol
To synthesize this scaffold, a reductive amination between N-Boc-4-piperidone and O-methylhydroxylamine is the industry standard 4. The following protocol is designed as a self-validating system, ensuring that each step has a logical causality and an analytical checkpoint.
Step 1: Iminium Formation
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Action: Dissolve 1.0 eq of N-Boc-4-piperidone and 1.1 eq of O-methylhydroxylamine hydrochloride in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add 1.1 eq of N,N-diisopropylethylamine (DIPEA) and 0.1 eq of glacial acetic acid.
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Causality: DCE is chosen over dichloromethane (DCM) to allow for a higher reflux temperature if the initial condensation is sterically hindered. DIPEA neutralizes the hydrochloride salt to liberate the nucleophilic free base of O-methylhydroxylamine. The catalytic acetic acid lowers the pH to ~4-5, which accelerates the protonation of the carbonyl oxygen, driving the equilibrium toward the highly reactive iminium ion without decomposing the downstream reducing agent.
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Validation Checkpoint: Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the ketone mass (m/z 200.1) and the appearance of the imine/iminium mass (m/z 229.1) confirms the reaction is ready for reduction.
Step 2: Selective Reduction
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Action: Cool the reaction vessel to 0 °C. Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise over 15 minutes. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.
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Causality: NaBH(OAc)3 is a mild, sterically bulky hydride donor. Unlike sodium borohydride (NaBH4), which would indiscriminately reduce the starting ketone to an alcohol, NaBH(OAc)3 selectively reduces the protonated iminium ion. The stepwise addition at 0 °C controls the exothermic hydride transfer, preventing thermal degradation of the Boc protecting group.
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Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1) stained with potassium permanganate (KMnO4). The product will appear as a new, lower-Rf spot compared to the starting ketone.
Step 3: Quench and Isolation
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Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Causality: The mild basic quench neutralizes the acetic acid and decomposes any unreacted hydride species safely. Extracting with DCM ensures high recovery of the lipophilic Boc-protected product. Drying over Na2SO4 (rather than MgSO4) is preferred to avoid potential Lewis acid-catalyzed cleavage of the Boc group.
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Validation Checkpoint: Final LC-MS of the crude residue must show the target mass [M+H]+ at m/z 231.17, confirming the structural integrity of the synthesized tert-butyl 4-(methoxyamino)piperidine-1-carboxylate.
Downstream Functionalization Workflow
Once synthesized, the compound is typically subjected to electrophilic coupling (e.g., reacting with an acyl chloride to form an amide), followed by Boc deprotection to reveal the secondary piperidine amine for final target assembly.
Figure 1: Synthetic workflow and functionalization of the methoxyamino piperidine scaffold.
References
- Bicyclic aza compounds as muscarinic M1 receptor agonists.Google Patents.
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PubChemLite - 319427-79-7 (C11H22N2O3). Université du Luxembourg. URL:[Link]
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BENZAMIDE DERIVATIVE - Patent 2842939. European Patent Office (EPO). URL: [Link]
Sources
- 1. WO2015118342A1 - Bicyclic aza compounds as muscarinic m1 receptor agonists. - Google Patents [patents.google.com]
- 2. tert-butyl 4-(methoxyamino)piperidine-1-carboxylate | 319427-79-7 [sigmaaldrich.com]
- 3. PubChemLite - 319427-79-7 (C11H22N2O3) [pubchemlite.lcsb.uni.lu]
- 4. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]
